molecular formula C11H10N2O4 B8328873 methyl 2-(4-nitro-1H-indol-1-yl)acetate

methyl 2-(4-nitro-1H-indol-1-yl)acetate

Cat. No. B8328873
M. Wt: 234.21 g/mol
InChI Key: LGJAQHWTLYOGGA-UHFFFAOYSA-N
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Patent
US09024027B2

Procedure details

To a solution of crude methyl 2-(4-nitro-1H-indol-1-yl)acetate (obtained as reported in Example 15, Step 1, theoretical amount 3.08 mmol) in THF (15 ml), tin(II) chloride dihydrate (6.243 g, 27.7 mmol) was added, and the mixture was reacted at 50° C. for 5 hours and at room temperature overnight. A saturated solution of NaHCO3 (120 ml) was added to the cooled reaction mixture, and the resulting precipitate was filtered off on a celite pad. The filtrate was extracted with ethyl acetate (3×20 ml) and the combined organic layers were dried over sodium sulfate. After evaporation of the solvent, crude methyl 2-(4-amino-1H-indol-1-yl)acetate was obtained and used in the next step without any additional purification (810 mg). MS/ESI+ 205.0 [MH]+.
Quantity
3.08 mmol
Type
reactant
Reaction Step One
Quantity
6.243 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][N:8]2[CH2:13][C:14]([O:16][CH3:17])=[O:15])([O-])=O.O.O.[Sn](Cl)Cl.C([O-])(O)=O.[Na+]>C1COCC1>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][N:8]2[CH2:13][C:14]([O:16][CH3:17])=[O:15] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
3.08 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CN(C2=CC=C1)CC(=O)OC
Name
Quantity
6.243 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 50° C. for 5 hours and at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off on a celite pad
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CN(C2=CC=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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